1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium
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Overview
Description
Naphthylvinylmethylpyridine is a synthetic organic compound known for its unique structure and significant biological activity. It is a derivative of naphthalene and pyridine, possessing anticholinergic properties similar to atropine. This compound has been investigated for its potential to inhibit choline acetyltransferase, an enzyme crucial for the synthesis of the neurotransmitter acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naphthylvinylmethylpyridine typically involves the reaction of naphthylvinyl compounds with pyridine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where naphthylvinyl halides react with pyridine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of naphthylvinylmethylpyridine may involve continuous flow synthesis techniques. These methods offer advantages such as increased safety, reduced waste, and higher yields compared to traditional batch processes. The use of continuous flow reactors allows for precise control over reaction conditions, leading to more consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Naphthylvinylmethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthylvinylpyridine oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to naphthylvinylmethylpyridine hydrides using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Naphthylvinylpyridine oxides.
Reduction: Naphthylvinylmethylpyridine hydrides.
Substitution: Various substituted naphthylvinylmethylpyridine derivatives.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Its ability to inhibit choline acetyltransferase makes it a valuable tool for studying cholinergic systems and related neurological disorders.
Medicine: Research has explored its potential as a therapeutic agent for conditions involving cholinergic dysfunction, such as Alzheimer’s disease.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors
Mechanism of Action
Naphthylvinylmethylpyridine exerts its effects primarily by inhibiting the enzyme choline acetyltransferase. This inhibition reduces the synthesis of acetylcholine, a neurotransmitter involved in various physiological processes. By decreasing acetylcholine levels, naphthylvinylmethylpyridine can modulate cholinergic signaling pathways, which are crucial for functions such as muscle contraction, memory, and cognition .
Comparison with Similar Compounds
Naphthylvinylpyridine: Shares a similar structure but lacks the methyl group on the pyridine ring.
Naphthylmethylpyridine: Similar but without the vinyl group.
Vinylmethylpyridine: Lacks the naphthyl group.
Uniqueness: Naphthylvinylmethylpyridine’s unique combination of naphthyl, vinyl, and methyl groups imparts distinct chemical and biological properties. Its ability to inhibit choline acetyltransferase sets it apart from other similar compounds, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C18H16N+ |
---|---|
Molecular Weight |
246.3 g/mol |
IUPAC Name |
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium |
InChI |
InChI=1S/C18H16N/c1-19-13-11-15(12-14-19)9-10-17-7-4-6-16-5-2-3-8-18(16)17/h2-14H,1H3/q+1/b10-9+ |
InChI Key |
FJFKCRZPKGCGJE-MDZDMXLPSA-N |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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